![molecular formula C23H17N5O4 B2912321 3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1421585-48-9](/img/structure/B2912321.png)
3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
Scientific Research Applications
Crystal Structure Analysis
The crystal structure of this compound has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The compound crystallized in an orthorhombic lattice with a space group of Pca21 . The Hirshfeld surface analysis (HSA) for determining the N–H···O intermolecular hydrogen bonding interactions, generated the chain shaped 3D network structure .
Density Functional Theory (DFT) Calculations
The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) . Also, to get the charge distribution details, the molecular electrostatic potential (MEP) of the compound was measured .
Molecular Docking Studies
Molecular docking studies were carried out to understand the binding of the compounds toward the molecular targets c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase .
Antimicrobial Activity
Amide compounds, which this compound is a derivative of, have exhibited remarkable applications in medicinal and biological fields. They have been exploited for their in vitro anti-microbial activities .
Anti-inflammatory Activity
Amide derivatives have also been proven to be potential candidates for Alzheimer’s disease , and have been explored for their in vivo anti-inflammatory activities .
Antagonists for Angiotensin II and Leukotriene D4-Receptors
Amide compounds have been found to be antagonists for angiotensin II and leukotriene D4-receptors .
Antiviral Activity
Furfural derivatives, which this compound is a derivative of, are known to have micromolar potency against the H5N1 virus .
Voltage-Dependent Blockers of the Human Nav1.8 Channel
A series of 5-substituted 2-furfuramides, which this compound is a derivative of, are potent, voltage-dependent blockers (IC50 < 10 nM) of the human Nav1.8 channel .
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridine derivatives, which this compound is a part of, have a broad range of pharmacological activities . They have been used as antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotics .
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some imidazo[1,2-a]pyridine-based drugs function by blocking γ-aminobutyric acid receptors .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are known to influence a variety of biochemical pathways due to their wide range of biological and pharmacological activities .
Pharmacokinetics
The synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which this compound is a derivative of, has been studied . The synthesis involves the condensation of substituted 2-aminopyridines with α-halo ketones .
Result of Action
It is known that imidazo[1,2-a]pyridine derivatives have shown anticancer activity in various human cancer cell lines .
Action Environment
The synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which this compound is a derivative of, has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and meldrum’s acid . This suggests that the compound’s synthesis and potentially its action could be influenced by the presence of these reagents.
properties
IUPAC Name |
3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O4/c29-21(17-13-24-23(31)28(22(17)30)14-16-9-6-12-32-16)26-20-19(15-7-2-1-3-8-15)25-18-10-4-5-11-27(18)20/h1-13H,14H2,(H,24,31)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTFKTRWIWTTMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CNC(=O)N(C4=O)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
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